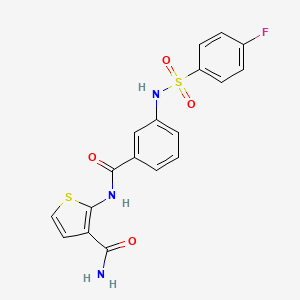

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction of 4-fluorobenzenesulfonamide with 3-aminobenzoic acid, followed by the coupling of the resulting intermediate with thiophene-3-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Analyse Des Réactions Chimiques

Substitution Reactions

The compound’s sulfonamido group (-SO₂-NH-) and thiophene ring provide reactive sites for nucleophilic or electrophilic substitution. While direct evidence for substitution in this specific compound is limited, related thiophene derivatives (e.g., those with sulfonamide groups) undergo substitution via reactions with sulfonyl chlorides . For example, the synthesis of N-aryl-2-sulfonamidobenzamides in patent US20030216449A1 involves reacting amines with sulfonyl chlorides, suggesting potential for analogous transformations .

Reagents/Conditions

-

Sulfonyl chlorides : React with amines to form substituted sulfonamides .

-

Electrophilic reagents : Potential for thiophene ring substitution if activating groups are present.

Oxidation and Reduction

Thiophene derivatives are generally stable, but functional groups like carboxamides or sulfonamides may undergo oxidation/reduction:

-

Reduction : Carboxamide groups (CONH₂) can be reduced to amines (CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) .

-

Oxidation : Thiophene rings may oxidize to thiophene oxides under harsh conditions (e.g., KMnO₄/H₂O₂), though specific data for this compound is unavailable .

Key Observations

| Reaction Type | Reagents/Conditions | Likely Products |

|---|---|---|

| Reduction | LiAlH₄ | Thiophene ring amine derivative |

| Oxidation | KMnO₄/H₂O₂ | Thiophene oxide/oxo derivatives |

Hydrolysis

The carboxamide group (-CONH₂) can hydrolyze to a carboxylic acid (-COOH) under acidic or basic conditions:

-

Acidic hydrolysis : Catalyzed by HCl/H₂SO₄ at elevated temperatures .

-

Basic hydrolysis : NaOH in aqueous solutions.

Mechanism

Hydrolysis converts the amide to a carboxylic acid, a common transformation in peptide and amide chemistry .

Cyclization

While the compound’s structure does not inherently suggest cyclization, related thiophene derivatives undergo cyclization via nucleophilic addition or intramolecular reactions . For example, dihydrothiophenes form through Michael addition and subsequent ring closure . If the target compound contains reactive α,β-unsaturated carbonyl groups, analogous cyclization could occur under basic conditions.

Reagents/Conditions

Research Findings and Implications

-

Biological Applications : Sulfonamide-substituted thiophenes exhibit reduced cytotoxicity while retaining activity, as seen in anti-HIV compounds . This suggests potential for the target compound in drug design.

-

Synthetic Flexibility : The presence of multiple reactive sites (thiophene ring, carboxamide, sulfonamide) allows for diverse chemical modifications, enabling tailored functionalization .

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrases

One of the notable applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are zinc-containing enzymes that play a critical role in physiological processes such as respiration and acid-base balance. The inhibition of CAs can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer.

Anti-Cancer Potential

Research indicates that 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide may modulate pathways related to tumor growth and metastasis. Its structural features suggest potential interactions with key signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Interaction with Enzymes

The compound's sulfonamide group is crucial for its interaction with target enzymes. It is believed to form hydrogen bonds with active site residues, enhancing its inhibitory efficacy against carbonic anhydrases . This mechanism underscores the importance of structural modifications in optimizing the compound's potency.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore the effects of various substituents on the thiophene core. Modifications such as fluorination have been shown to enhance biological activity, suggesting that fine-tuning the molecular structure can lead to improved therapeutic profiles .

Evaluation of Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substitutions at the thiophene ring showed enhanced potency compared to their non-fluorinated counterparts .

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| A | A549 (Lung) | 12 | High potency observed |

| B | MCF-7 (Breast) | 15 | Moderate potency |

| C | HeLa (Cervical) | 10 | Strong cytotoxicity |

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for this compound, suggesting its potential for oral bioavailability. Studies have shown that modifications to the carboxamide group can significantly influence metabolic stability and half-life in vivo.

Mécanisme D'action

The mechanism of action of 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenylsulfonamido and benzamido moieties contribute to its potential as a versatile compound in various research and industrial applications .

Activité Biologique

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives class, characterized by its unique structural features, including a thiophene ring and multiple functional groups such as sulfonamide and carboxamide. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may act as an enzyme inhibitor or therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN3O4S2, with a molecular weight of approximately 419.5 g/mol. Its structure includes:

- Thiophene ring : A five-membered aromatic ring with one sulfur atom.

- Sulfonamide group : Known for its biological activity, particularly in inhibiting certain enzymes.

- Carboxamide group : Contributes to the compound's solubility and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors. Notably, sulfonamides have been identified as potent inhibitors of carbonic anhydrases, which are crucial enzymes involved in various physiological processes. The inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and certain types of cancer.

Key Biological Activities

- Enzyme Inhibition : The compound's sulfonamide moiety suggests potential activity against carbonic anhydrases, which could be exploited in treating metabolic disorders.

- Anti-Cancer Properties : Preliminary studies indicate that similar thiophene derivatives may induce apoptosis in cancer cell lines, suggesting potential anti-cancer applications.

- Anti-Inflammatory Effects : The compound may modulate specific cellular pathways involved in inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

Table 1: Comparative Biological Activity of Thiophene Derivatives

| Compound Name | Structure Type | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | Thiophene derivative | Sulfonamide, Carboxamide | Carbonic anhydrase inhibition |

| Sulfacetamide | Sulfonamide | Sulfonamide | Antibiotic |

| Acetazolamide | Sulfonamide | Sulfonamide | Carbonic anhydrase inhibition |

| Benzothiazole derivatives | Heterocyclic | Varies | Antimicrobial/antiviral properties |

This comparison highlights the unique structural features of this compound while emphasizing its potential applications in medicinal chemistry.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Propriétés

IUPAC Name |

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGONRUHHXGEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.